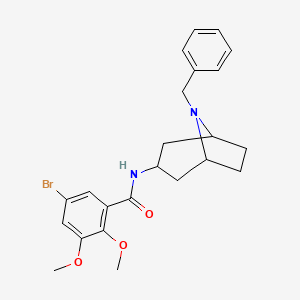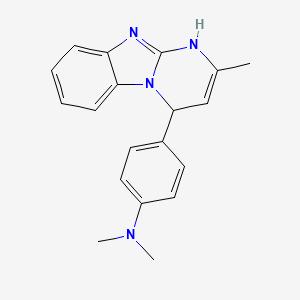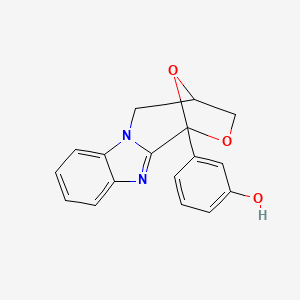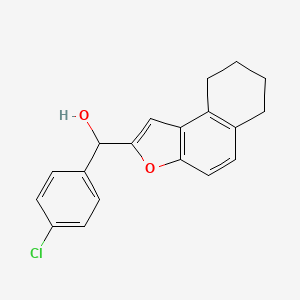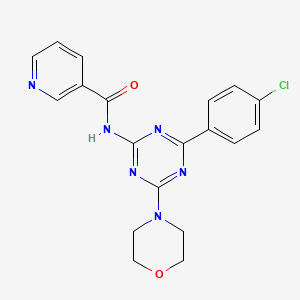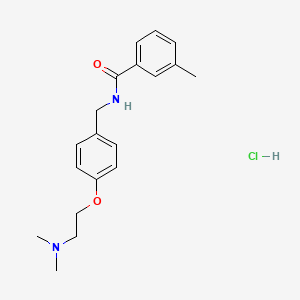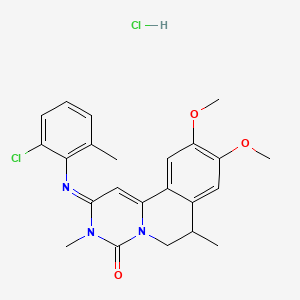
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2-chloro-6-methylphenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2-chloro-6-methylphenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)- is a complex organic compound belonging to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimido(6,1-a)isoquinoline core. One common approach is the condensation of appropriate precursors such as 2-chloro-6-methylphenylamine with diketones or β-ketoesters under acidic conditions. The reaction conditions often require the use of strong acids like trifluoromethanesulfonic acid to catalyze the formation of the heterocyclic ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated synthesis platforms and high-throughput screening techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted pyrimido(6,1-a)isoquinoline derivatives.
Aplicaciones Científicas De Investigación
This compound has shown promise in various scientific research applications, including:
Medicinal Chemistry: It has been investigated for its potential as an antitumor, antibacterial, and antiviral agent.
Biology: The compound's interaction with biological targets such as enzymes and receptors has been studied to understand its mechanism of action.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Pyrimido[1,6-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Uniqueness: The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one lies in its specific substitution pattern and the presence of the chloro and methoxy groups, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
108445-85-8 |
|---|---|
Fórmula molecular |
C23H25Cl2N3O3 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-(2-chloro-6-methylphenyl)imino-9,10-dimethoxy-3,7-dimethyl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C23H24ClN3O3.ClH/c1-13-7-6-8-17(24)22(13)25-21-11-18-16-10-20(30-5)19(29-4)9-15(16)14(2)12-27(18)23(28)26(21)3;/h6-11,14H,12H2,1-5H3;1H |
Clave InChI |
LIDXGFJMXAYSPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(=CC(=NC3=C(C=CC=C3Cl)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



